8-(2-Phenylethyl)-1-oxa-3,4-diazaspiro[4.5]decan-2-one;thiophene-2-carboxylic acid
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Overview
Description
8-(2-Phenylethyl)-1-oxa-3,4-diazaspiro[4.5]decan-2-one;thiophene-2-carboxylic acid is a complex organic compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen atoms. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Phenylethyl)-1-oxa-3,4-diazaspiro[4.5]decan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: This step involves the cyclization of a linear precursor to form the spirocyclic core. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Introduction of the Phenylethyl Group: The phenylethyl group is introduced through a nucleophilic substitution reaction. Common reagents for this step include phenylethyl halides and a suitable nucleophile.
Oxidation and Reduction Steps: These steps are used to introduce the necessary functional groups and to adjust the oxidation state of the compound. Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(2-Phenylethyl)-1-oxa-3,4-diazaspiro[4.5]decan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Phenylethyl halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-(2-Phenylethyl)-1-oxa-3,4-diazaspiro[4.5]decan-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-(2-Phenylethyl)-1-oxa-3,4-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
8-(2-Phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one: A closely related compound with similar structural features.
Thiophene-2-carboxylic acid derivatives: Compounds with a thiophene ring and carboxylic acid group, known for their diverse biological activities.
Uniqueness
8-(2-Phenylethyl)-1-oxa-3,4-diazaspiro[4.5]decan-2-one stands out due to its unique spirocyclic structure and the presence of both phenylethyl and thiophene-2-carboxylic acid moieties. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C20H24N2O4S |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
8-(2-phenylethyl)-1-oxa-3,4-diazaspiro[4.5]decan-2-one;thiophene-2-carboxylic acid |
InChI |
InChI=1S/C15H20N2O2.C5H4O2S/c18-14-16-17-15(19-14)10-8-13(9-11-15)7-6-12-4-2-1-3-5-12;6-5(7)4-2-1-3-8-4/h1-5,13,17H,6-11H2,(H,16,18);1-3H,(H,6,7) |
InChI Key |
ARXBCPJYICODHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CCC3=CC=CC=C3)NNC(=O)O2.C1=CSC(=C1)C(=O)O |
Origin of Product |
United States |
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